molecular formula C8H9N3 B1525255 6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine CAS No. 1190316-32-5

6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine

Cat. No.: B1525255
CAS No.: 1190316-32-5
M. Wt: 147.18 g/mol
InChI Key: TXFMWOPWSPFYMO-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H9N3C_8H_9N_3 and features a pyrrole and pyridine structure, with a methyl group at the 6-position of the pyrrolo ring and an amino group at the 3-position of the pyridine ring. This unique arrangement contributes to its biological activity.

PropertyDescription
Molecular FormulaC8H9N3C_8H_9N_3
Structure TypeBicyclic heterocycle
Key Functional GroupsMethyl and amino groups

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This interaction is crucial for understanding drug metabolism and potential drug-drug interactions.
  • Antiproliferative Effects : Studies have shown that derivatives of pyridine, including this compound, exhibit antiproliferative activity against various cancer cell lines such as HeLa and A549. The IC50 values indicate its effectiveness in inhibiting cell growth .
  • Potential Therapeutic Applications : The compound is being explored for applications in treating diseases related to the nervous system and immune response. Its structural features suggest it may interact favorably with biological targets involved in these pathways .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods typically involve multi-step reactions that introduce the methyl and amino functional groups at specific positions on the bicyclic structure.

Case Study 1: CYP1A2 Inhibition

In a study focusing on the interaction of this compound with CYP1A2, researchers demonstrated that the compound effectively inhibits this enzyme, which plays a significant role in drug metabolism. The findings suggest that this inhibition could lead to altered pharmacokinetics for co-administered drugs.

Case Study 2: Antiproliferative Activity

Another investigation highlighted the antiproliferative properties of this compound against various cancer cell lines. The study reported IC50 values ranging from 0.021 μM to 0.058 μM for different derivatives, indicating potent activity against tumor cells. The presence of hydroxyl groups in some derivatives was found to enhance this activity significantly .

Properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFMWOPWSPFYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269296
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-32-5
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 2
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 3
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 4
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 5
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine

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